![molecular formula C10H10N2O3 B2738485 3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid CAS No. 281223-65-2](/img/structure/B2738485.png)

3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

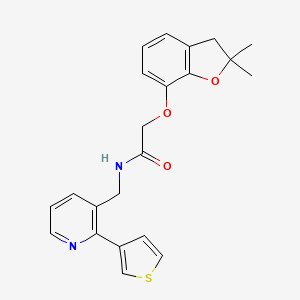

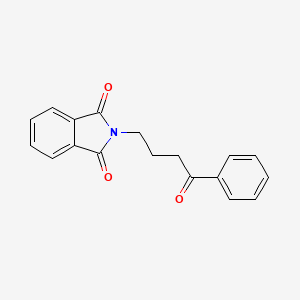

The compound “3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid” has a CAS Number of 281223-65-2 . It has a molecular weight of 206.2 . The IUPAC name of the compound is (2E)-4-oxo-4-[(4-pyridinylmethyl)amino]-2-butenoic acid .

Molecular Structure Analysis

The InChI code for the compound is 1S/C10H10N2O3/c13-9(1-2-10(14)15)12-7-8-3-5-11-6-4-8/h1-6H,7H2,(H,12,13)(H,14,15)/b2-1+ . This indicates the molecular structure of the compound.It is stored at normal temperatures . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Aplicaciones Científicas De Investigación

Coordination Polymers and Photophysical Properties

Research has shown the use of pyridine derivatives in the synthesis of lanthanide-based coordination polymers. These compounds have been characterized for their photophysical properties, indicating potential applications in areas such as luminescence and materials science. For instance, Sivakumar et al. (2011) explored aromatic carboxylic acids, including pyridine derivatives, to support lanthanide coordination compounds, demonstrating interesting molecular arrays and photophysical properties (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Structural Analysis and Isomerism

Studies have also focused on the structural analysis of isomers of pyridine-based carboxylic acids. Trujillo-Ferrara et al. (2004) investigated the E and Z isomers of a related compound, highlighting the significance of molecular structure in determining the properties of such compounds (Trujillo-Ferrara, Padilla-Martínez, Martínez-Martínez, Höpfl, Farfán-García, & García-Báez, 2004).

Catalytic Applications

Pyridine derivatives have been used in catalytic applications as well. Prakash et al. (2014) synthesized complexes involving pyridine-carboxylate ligands that demonstrated efficiency in catalytic transfer hydrogenation, a process important in organic synthesis and industrial chemistry (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Photocatalysis and Dye Degradation

In the field of photocatalysis, pyridine derivatives have been shown to be effective. Qin et al. (2017) reported the synthesis of metal-organic frameworks using a pyridine derivative, which exhibited high efficiency in the photocatalytic degradation of organic dyes (Qin, Chen, Lei, Wang, Ye, & Zheng, 2017).

Sensing Applications

Pyridine derivatives have also been utilized in the development of sensors. Yang et al. (2013) designed an organic fluorophore containing a pyridine unit that acted as a fluorescent pH sensor, demonstrating the application of such compounds in sensing and diagnostics (Yang, Qin, Lam, Chen, Sung, Williams, & Tang, 2013).

Corrosion Inhibition

El Hajjaji et al. (2018) synthesized pyridine derivatives with pyrazole moieties, evaluating them as corrosion inhibitors for steel. This highlights the potential application of pyridine-based compounds in materials science and engineering (El Hajjaji, Abrigach, Hamed, Hasan, Taleb, Jodeh, Rodriguez-Castellon, Martínez de Yuso, & Algarra, 2018).

Safety and Hazards

Direcciones Futuras

While specific future directions for “3-[(Pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid” are not available in the retrieved data, it’s worth noting that the field of drug discovery is increasingly relying on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that compounds like “this compound” could potentially have applications in the development of new drugs.

Propiedades

IUPAC Name |

(E)-4-oxo-4-(pyridin-4-ylmethylamino)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(1-2-10(14)15)12-7-8-3-5-11-6-4-8/h1-6H,7H2,(H,12,13)(H,14,15)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJYNRJQALRSFU-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1CNC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2738403.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2738405.png)

![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2738411.png)

![N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2738416.png)

![1-(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2738417.png)